5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid
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Overview
Description
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is a compound that combines three distinct chemical entities: 5-amino-1H-pyrazole-4-carboxamide, formaldehyde, and sulfurous acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Each component of this compound contributes unique properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1H-pyrazole with a carboxamide group. This reaction can be carried out under various conditions, including the use of catalysts and specific temperature and pressure settings . Formaldehyde can be introduced into the compound through a condensation reaction, while sulfurous acid can be added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes the purification of intermediates and final products through crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is used as a building block for synthesizing more complex molecules. It serves as a precursor for various heterocyclic compounds and can be used in the development of new materials .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like adenosine deaminase, which is involved in purine metabolism .
Medicine
In medicine, derivatives of this compound are being explored for their antitumor activities. They have been found to exhibit growth-inhibitory effects on certain cancer cell lines, making them potential candidates for anticancer drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating products with specific biological activities .
Mechanism of Action
The mechanism of action of 5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit adenosine deaminase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to the accumulation of adenosine, which has various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole-5-carboxamide: Similar in structure but with different functional groups.
3-amino-4-pyrazolecarboxamide: Another pyrazole derivative with distinct properties.
Uniqueness
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is unique due to its combination of three distinct chemical entities. This combination imparts unique chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C5H10N4O5S |
---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid |
InChI |
InChI=1S/C4H6N4O.CH2O.H2O3S/c5-3-2(4(6)9)1-7-8-3;1-2;1-4(2)3/h1H,(H2,6,9)(H3,5,7,8);1H2;(H2,1,2,3) |
InChI Key |
JXYWTUSIPVDICU-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=NNC(=C1C(=O)N)N.OS(=O)O |
Origin of Product |
United States |
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